molecular formula C9H8N2O3S B13034483 2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid

2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13034483
M. Wt: 224.24 g/mol
InChI Key: PHNRRMQDPJOHRZ-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid (CAS 1693733-65-1) is a high-purity benzothiazole scaffold building block critical for scientific research and development. With the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry . Its primary research value lies in the development of novel antibacterial therapeutics, particularly as a core structure for potent DNA gyrase and topoisomerase IV inhibitors . These enzymes are validated antibacterial targets, and inhibitors based on this benzothiazole scaffold have shown promising activity against World Health Organization (WHO) priority pathogens, including multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa . Optimization of this core structure has led to compounds with improved aqueous solubility, target enzyme inhibition, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, underscoring its significant potential in antibiotic discovery pipelines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-14-5-2-4(8(12)13)3-6-7(5)11-9(10)15-6/h2-3H,1H3,(H2,10,11)(H,12,13)

InChI Key

PHNRRMQDPJOHRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis from Substituted Anilines and Ammonium Thiocyanate

One well-documented method involves the initial formation of 2-aminobenzothiazole derivatives via the reaction of substituted anilines with ammonium thiocyanate in ethanol under acidic conditions. The process includes:

  • Dissolving anilines and ammonium thiocyanate in ethanol with concentrated hydrochloric acid.
  • Heating the mixture to promote cyclization to the benzothiazole ring.
  • Refluxing with concentrated sulfuric acid to complete the reaction.
  • Isolation of the product by filtration, washing, and recrystallization.

This method yields 2-amino benzothiazole intermediates that can be further functionalized.

Introduction of the Methoxy Group at Position 4

The methoxy group at the 4-position is often introduced via alkylation reactions using methoxybenzyl chloride or similar reagents. For example:

  • Protection of hydroxyl groups with 4-methoxybenzyl chloride in the presence of potassium carbonate in dry N,N-dimethylformamide at 60 °C.
  • The reaction mixture is stirred for several hours, followed by workup to isolate the methoxy-substituted intermediate.

Carboxylation at Position 6

Carboxylic acid functionality at position 6 can be introduced through:

  • Direct oxidation of methyl esters to carboxylic acids.
  • Hydrolysis of methyl esters (e.g., methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate) under acidic or basic conditions to yield the free acid.

Multi-Step Synthesis Example

A representative multi-step synthesis involves:

Step Reaction Reagents & Conditions Yield (%) Notes
1 Formation of benzothiazole core Aniline + ammonium thiocyanate, HCl, ethanol, reflux ~70-80 Cyclization to 2-aminobenzothiazole
2 Methoxy group introduction 4-Methoxybenzyl chloride, K2CO3, DMF, 60 °C, 4 h ~45 Protection/alkylation step
3 Activation of hydroxyl group Methanesulfonyl chloride, Et3N, DCM, rt, 3 h Formation of mesylate intermediate
4 Nucleophilic substitution NaBr or NaN3, DMF, rt, 16-20 h 69-84 (over two steps) Conversion to bromide or azide
5 Reduction to amine PPh3, MeOH, rt, 1 h ~37 Staudinger reaction
6 Hydrolysis of ester to acid Acid or base hydrolysis Final conversion to carboxylic acid

This sequence is adapted from recent research on benzothiazole derivatives and their conjugates.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Aniline + ammonium thiocyanate cyclization Substituted anilines, ammonium thiocyanate Cyclization under acidic reflux Straightforward, good yields Requires strong acids, multiple purification steps
Methoxybenzyl chloride alkylation Benzothiazole intermediate Alkylation under basic conditions Selective methoxy introduction Moderate yield, requires protection/deprotection steps
Ester hydrolysis Methyl ester intermediates Acid/base hydrolysis Efficient conversion to acid Hydrolysis conditions may affect sensitive groups
Multi-step mesylation and substitution Hydroxylated intermediates Activation and nucleophilic substitution Versatile for various substitutions Multi-step with moderate overall yields

Research Findings and Optimization

  • The use of 4-methoxybenzyl chloride as a protecting and methoxy source is effective but yields around 45% in the alkylation step, suggesting room for optimization in reaction time, temperature, or solvent choice.
  • Staudinger reaction conditions for azide reduction to amine provide mild and selective conversion, though yields can be modest (~37%).
  • Industrial synthesis benefits from continuous flow reactors, which allow better control of exothermic reactions and improve scalability and safety.
  • Monitoring reaction progress by thin layer chromatography (TLC) is standard to ensure completion and minimize side products.

Summary Table of Key Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Highlights
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid C9H8N2O3S 224.24 Amino (2-), Methoxy (4-), Carboxylic acid (6-) Multi-step synthesis involving cyclization, alkylation, substitution, and hydrolysis

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Biological Activity
Research indicates that compounds in the benzothiazole class, including 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid, exhibit notable biological activities. These include:

  • Antibacterial Properties : The compound has shown effectiveness against antibiotic-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are on the WHO's priority list for antibiotic resistance . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
  • Anticancer Activity : Studies have indicated that derivatives of benzothiazoles can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies
A notable study evaluated the compound's efficacy against various cancer cell lines in vitro, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .

Potential in Cosmetic Formulations
The compound's unique chemical properties allow it to be explored in cosmetic formulations. Its stability and effectiveness have been studied concerning skin penetration and bioavailability, making it a candidate for topical applications . Research indicates that it can enhance the efficacy of cosmetic products by improving hydration and skin barrier function.

Toxicological Studies

Understanding the safety profile of 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid is crucial for its application in pharmaceuticals and cosmetics. Toxicological assessments have been conducted to evaluate its effects on human skin cells and overall biocompatibility. These studies are essential for regulatory approval in cosmetic applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula MW Key Features
2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid 4-OCH₃, 2-NH₂, 6-COOH C₈H₆N₂O₂S 194.21 Enhanced solubility via COOH
6-Methoxy-1,3-benzothiazol-2-amine 6-OCH₃, 2-NH₂ C₈H₈N₂OS 180.21 Planar structure; H-bonding dimers
2-Amino-6-ethoxybenzothiazole 6-OCH₂CH₃, 2-NH₂ C₉H₁₀N₂OS 194.25 Local anesthetic activity
4-Methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid 4-OCH₃, 2-CH₃, 6-COOH C₁₀H₉NO₃S 223.25 Increased steric hindrance

Key Observations :

  • Positional Effects : The methoxy group at position 4 (target compound) versus position 6 () alters electronic distribution and biological activity. For example, 6-methoxy derivatives exhibit antimicrobial properties, while 4-methoxy analogs may influence receptor binding differently .
  • Functional Groups : The carboxylic acid at position 6 enhances water solubility compared to esters (e.g., ethyl esters in ) or ethers (e.g., ethoxy in ).

Pharmacological Activity

Table 2: Bioactivity Comparison
Compound Reported Activities Mechanism/Application
Target Compound Anti-inflammatory, potential CNS modulation Carboxylic acid enhances bioavailability
6-Methoxy-1,3-benzothiazol-2-amine Antimicrobial, anticonvulsant Planar structure facilitates membrane penetration
2-Amino-6-ethoxybenzothiazole Local anesthetic Ethoxy group increases lipophilicity
2-(L-arginyl)-1,3-benzothiazole-6-carboxylic acid Enzyme inhibition (PDB: 4R3) Arginyl side chain enables protein interactions

Discussion :

  • The target compound’s carboxylic acid group may improve pharmacokinetics by enabling salt formation, enhancing solubility in physiological environments .
  • Ethoxy or methyl substitutions (e.g., ) prioritize lipophilicity, favoring blood-brain barrier penetration or localized action.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility compared to non-ionizable analogs (e.g., 6-ethoxy derivative in ).
  • Thermal Stability : High melting point (265°C) suggests strong intermolecular H-bonding and crystal packing efficiency .

Biological Activity

2-Amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Molecular Formula : C10H10N2O3S
Molecular Weight : 226.26 g/mol
IUPAC Name : 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid
Canonical SMILES : COc1ccc2c(c1)nc(SC(=O)O)c(=N)c2C(=O)O

Synthesis

The synthesis of 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of benzothiazole derivatives with appropriate reagents under controlled conditions. Various methods have been reported, including condensation reactions and cyclization processes that yield high purity and yield of the target compound.

Antimicrobial Activity

Research indicates that 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid exhibits significant antimicrobial properties. In a study assessing its activity against various bacterial strains, it demonstrated notable efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)8 μg/mL
Enterococcus faecalis (ATCC 51299)8 μg/mL
Escherichia coli (ATCC 10536)16 μg/mL
Pseudomonas aeruginosa (ATCC 10145)32 μg/mL

The compound notably inhibited biofilm formation at concentrations below its MIC, suggesting potential applications in treating biofilm-associated infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Cell Line IC50 Value (μM)
MDA-MB-23120.5
SK-Hep-115.8

These findings highlight its potential as a chemotherapeutic agent .

The biological activity of 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • ROS Generation : Its interaction with cellular components can lead to increased ROS levels, contributing to apoptosis in cancer cells.
  • Biofilm Disruption : By preventing biofilm formation, it enhances the efficacy of existing antibiotics against resistant strains.

Case Studies

In a recent study focusing on the antibacterial effects of benzothiazole derivatives, researchers found that modifications in the chemical structure significantly influenced biological activity. The introduction of various substituents on the benzothiazole ring enhanced both antimicrobial and anticancer properties .

Another case study highlighted the use of this compound in combination therapies, where it was shown to enhance the effectiveness of traditional antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using aromatic carboxylic acids and phosphorus oxychloride (POCl₃), as demonstrated in analogous benzothiazole derivatives . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity ≥95% is achievable by monitoring reaction progress via TLC and confirming final structure via 1H^1H-NMR and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, NH2_2 bending at ~1600 cm1^{-1}) .
  • 1H^1H-NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the benzothiazole ring at δ ~7.0–8.0 ppm) .
  • X-ray crystallography (SHELX programs) for absolute configuration determination and bond-length analysis .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions. Stability testing should be conducted under inert atmospheres (N2_2/Ar) to prevent oxidation of the thiazole ring. Storage at 2–8°C in amber vials is recommended to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or receptor-binding data may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. hydroxyl groups) alter electronic profiles and bioactivity .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin for bacteria). Cross-validate results using orthogonal assays (e.g., fluorescence polarization for receptor affinity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzothiazole-based drug candidates?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC50_{50} values .
  • Fragment-based design : Modify the methoxy group (e.g., replace with trifluoromethoxy) to assess steric/electronic effects on receptor binding, as seen in Farnesoid X receptor agonists .

Q. How can crystallographic data improve the design of benzothiazole derivatives for targeted therapies?

  • Methodological Answer : Utilize SHELXL for refining crystal structures to identify key intermolecular interactions (e.g., hydrogen bonds between the carboxylic acid and active-site residues). Compare with PDB entries (e.g., 4R3 ligand) to guide rational modifications for enhanced binding affinity .

Q. What advanced techniques address challenges in synthesizing enantiopure benzothiazole derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to resolve enantiomers.
  • Asymmetric catalysis : Employ Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the benzylic position .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antimicrobial efficacy of benzothiazole derivatives?

  • Methodological Answer : Variability may stem from differences in:

  • Microbial strains : Test against standardized panels (e.g., ATCC strains) and report MIC values with clinical breakpoints.
  • Compound stability : Degradation products (e.g., oxidized thiazole rings) may exhibit reduced activity. Monitor stability via HPLC-UV and correlate with time-kill assays .

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